Macrolactin E
CAS No.:
Cat. No.: VC1861701
Molecular Formula: C24H32O5
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32O5 |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | (3Z,5E,8S,9E,11Z,14S,17E,19E,24R)-8,14-dihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaene-2,16-dione |
| Standard InChI | InChI=1S/C24H32O5/c1-20-13-7-3-2-4-8-16-22(26)19-23(27)17-11-5-9-14-21(25)15-10-6-12-18-24(28)29-20/h2,4-6,8-12,14,16,18,20-21,23,25,27H,3,7,13,15,17,19H2,1H3/b4-2+,10-6+,11-5-,14-9+,16-8+,18-12-/t20-,21-,23+/m1/s1 |
| Standard InChI Key | SFYNFGJVYUKJLQ-OREVBMFVSA-N |
| Isomeric SMILES | C[C@@H]1CCC/C=C/C=C/C(=O)C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O |
| Canonical SMILES | CC1CCCC=CC=CC(=O)CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O |
Introduction
Chemical Structure and Properties
Macrolactin E is a 24-membered ring lactone with the molecular formula C24H32O5 and a molecular weight of 400.5 g/mol . The compound features multiple double bonds in various configurations, creating a complex three-dimensional structure with specific stereochemistry at several positions.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Macrolactin E:
| Property | Value |
|---|---|
| Molecular Formula | C24H32O5 |
| Molecular Weight | 400.5 g/mol |
| Physical Appearance | Yellow oil |
| Systematic Name | (3Z,5E,8S,9E,11Z,14S,17E,19E,24R)-8,14-Dihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaene-2,16-dione |
| ChEBI Identifier | CHEBI:206338 |
| Structural Features | 24-membered macrolide ring, six conjugated double bonds, two hydroxyl groups, two carbonyl groups |
Structural Characteristics
Macrolactin E contains six conjugated double bonds in an alternating pattern, forming three separate diene systems. It possesses hydroxyl groups at C-8 and C-14 positions, and carbonyl groups at C-2 and C-16 . Unlike some other macrolactins, Macrolactin E features a carbonyl group at the C-15 position instead of a hydroxyl group, which distinguishes it structurally from compounds like Macrolactin A .
Isolation and Production
Microbial Sources
Macrolactin E has been primarily isolated from bacterial sources, particularly Bacillus species. A significant breakthrough in Macrolactin E research came when it was isolated from the cell pellets of Bacillus amyloliquefaciens NJN-6 . This was the first report of Macrolactin E production by any B. amyloliquefaciens strain, making it a notable discovery in the field.
Extraction and Purification
The isolation of Macrolactin E presents unique challenges, as demonstrated by Yuan et al. in their work with B. amyloliquefaciens NJN-6. While many antibiotics are typically extracted from culture media, their research revealed that significant amounts of Macrolactin E were associated with the bacterial cell pellets rather than the culture supernatant . This finding suggests that alternative extraction strategies focusing on cell-associated compounds may be necessary for efficient recovery of Macrolactin E.
The purification process typically involves:
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Cultivation of the producing microorganism
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Separation of cell pellets from culture media
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Extraction using appropriate solvents
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Purification through chromatographic techniques, particularly HPLC
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Identification and structural confirmation using ESI-MS and NMR spectroscopy
Biological Activities
Other Biological Activities
Beyond antimicrobial effects, the macrolactin family has demonstrated diverse biological activities that may also be applicable to Macrolactin E:
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Antiviral properties: Macrolactins have shown inhibitory effects against various viruses, with Macrolactin A demonstrating activity against HIV .
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Anti-inflammatory effects: Studies with Macrolactin A and related compounds have shown inhibition of inflammatory mediators, suggesting potential applications in treating inflammatory conditions .
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Antitumor potential: Some macrolactins exhibit cytotoxic effects against cancer cell lines, indicating possible applications in oncology research .
Chemical Synthesis
The total synthesis of Macrolactin E represents a significant achievement in organic chemistry due to the compound's complex structure with multiple stereogenic centers and conjugated double bonds.
Comparison with Other Macrolactins
Structural Differences
Macrolactin E differs from other macrolactins primarily in its oxidation pattern and stereochemistry at specific positions. Table 2 compares key structural features of Macrolactin E with other prominent macrolactin compounds:
| Compound | Molecular Formula | Molecular Weight | Distinctive Structural Features |
|---|---|---|---|
| Macrolactin E | C24H32O5 | 400.5 g/mol | Carbonyl at C-15 position |
| Macrolactin A | C24H34O5 | 402.5 g/mol | Hydroxyl at C-15 position |
| Macrolactin F | C24H34O6 | 418.5 g/mol | Additional hydroxyl group |
| Macrolactin XY | - | - | Methoxylated at C-15 position |
Biological Activity Comparison
The structural differences between macrolactin compounds translate into variations in their biological activities. For example, Macrolactin XY has demonstrated superior antibacterial activity against Enterococcus faecalis compared to other macrolactins, possibly due to the methoxy group at the C-15 position . This suggests that the carbonyl group at the C-15 position in Macrolactin E may also confer unique biological properties that warrant further investigation.
Current Research and Future Prospects
Recent Advances
Recent research has expanded our understanding of the macrolactin family, with implications for Macrolactin E:
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Mechanism studies: Research on Macrolactin A has revealed its role as an inhibitor of protein biosynthesis in bacteria by targeting the elongation factor Tu (EF-Tu) , providing a potential framework for understanding Macrolactin E's mechanism of action.
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Novel derivatives: New 24-membered macrolactins continue to be discovered from bacterial sources, enriching our understanding of structure-activity relationships within this compound family .
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Potential applications: Studies exploring the use of macrolactins as anti-inflammatory agents and even as potential inhibitors against SARS-CoV-2 main protease open new avenues for research on Macrolactin E.
Research Gaps and Future Directions
Despite progress, several research gaps remain concerning Macrolactin E:
Future research should address these gaps to fully realize the potential of Macrolactin E as a bioactive compound.
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